

Spectroscopic Profile of 1-Cyclohexyl-1-propyne: A Technical Guide

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Compound of Interest

Compound Name: 1-Cyclohexyl-1-propyne

Cat. No.: B092478

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound **1-Cyclohexyl-1-propyne** (CAS No: 18736-95-3). The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference. Detailed, generalized experimental protocols for these techniques are also provided.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **1-Cyclohexyl-1-propyne**.

Table 1: Physical and Molecular Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₄	PubChem[1]
Molecular Weight	122.21 g/mol	PubChem[1]
IUPAC Name	prop-1-yn-1-ylcyclohexane	PubChem[1]
Boiling Point	170.8 °C at 760 mmHg	Guidechem[2]

Table 2: ^{13}C Nuclear Magnetic Resonance (NMR) Data

Note: Specific experimental parameters for the following data were not available. Data is sourced from commercially available spectral databases.

Carbon Atom	Chemical Shift (δ) ppm
C1 (Alkyne)	Data not available
C2 (Alkyne)	Data not available
C3 (Methyl)	Data not available
Cyclohexyl-C1	Data not available
Cyclohexyl-C2,6	Data not available
Cyclohexyl-C3,5	Data not available
Cyclohexyl-C4	Data not available

A comprehensive, experimentally verified ^{13}C NMR dataset with peak assignments for **1-Cyclohexyl-1-propyne** is not readily available in public databases. The data is often presented as a spectrum image without a peak list.

Table 3: Infrared (IR) Spectroscopy Data

The following prominent peaks have been identified from the gas-phase IR spectrum of **1-Cyclohexyl-1-propyne**.

Wavenumber (cm^{-1})	Intensity	Assignment
~2930	Strong	C-H stretch (Cyclohexyl)
~2855	Strong	C-H stretch (Cyclohexyl)
~2240	Medium-Weak	$\text{C}\equiv\text{C}$ stretch (Internal Alkyne)
~1450	Medium	CH_2 bend (Cyclohexyl)

Data sourced from the NIST WebBook.[\[3\]](#)

Table 4: Mass Spectrometry (MS) Data

The following table lists the major fragments observed in the electron ionization (EI) mass spectrum of **1-Cyclohexyl-1-propyne**.

m/z	Relative Intensity (%)	Possible Fragment
122	~25	$[M]^+$ (Molecular Ion)
107	~30	$[M - CH_3]^+$
93	~50	$[M - C_2H_5]^+$
81	~100	$[C_6H_9]^+$ (Cyclohexenyl cation)
67	~75	$[C_5H_7]^+$
55	~60	$[C_4H_7]^+$
41	~85	$[C_3H_5]^+$

Data sourced from the NIST WebBook.[\[3\]](#)

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data for **1-Cyclohexyl-1-propyne** are not publicly available. Therefore, generalized standard operating procedures for each technique are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- NMR Spectrometer (e.g., 300 MHz or higher)
- NMR tubes (5 mm)
- Deuterated solvent (e.g., Chloroform-d, $CDCl_3$)

- **1-Cyclohexyl-1-propyne** sample

- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Cyclohexyl-1-propyne** in ~0.6 mL of deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
- Transfer: Transfer the solution to an NMR tube using a pipette.
- Instrumentation:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
 - Place the sample into the NMR probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans is required (e.g., 128 or more).
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle and a relaxation delay of 2-5 seconds.

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, coupling patterns, and integrals to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-Cyclohexyl-1-propyne**.

Materials:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Sample holder (e.g., salt plates for neat liquid, or a gas cell)
- **1-Cyclohexyl-1-propyne** sample
- Solvent for cleaning (e.g., dichloromethane or acetone)

Procedure:

- Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
- Sample Preparation (Neat Liquid):
 - Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Mount the plates in the spectrometer's sample holder.

- Sample Preparation (Gas Phase):
 - Inject a small amount of the volatile liquid into an evacuated gas cell.
 - Allow the sample to vaporize and equilibrate.
 - Place the gas cell in the spectrometer.
- Spectrum Acquisition:
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., C-H stretches, $\text{C}\equiv\text{C}$ stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Cyclohexyl-1-propyne**.

Materials:

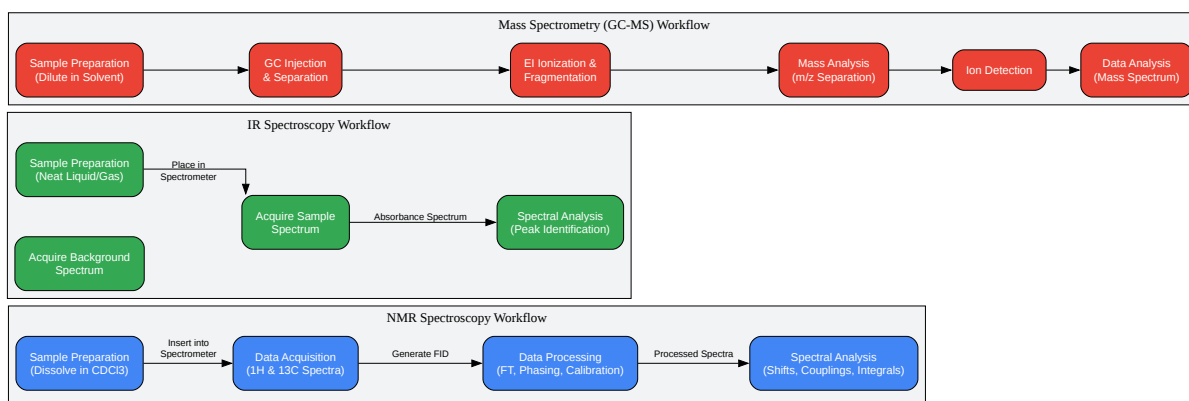
- Mass Spectrometer with an Electron Ionization (EI) source
- Gas Chromatograph (GC) for sample introduction (GC-MS)
- Helium carrier gas
- **1-Cyclohexyl-1-propyne** sample
- Solvent for sample dilution (e.g., dichloromethane or hexane)

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile solvent.
- **GC-MS Method Setup:**
 - Set the GC parameters, including the injection volume, injector temperature, oven temperature program, and column type.
 - Set the MS parameters, including the ionization mode (EI), ionization energy (typically 70 eV), and mass range to be scanned.
- **Injection:** Inject the sample into the GC. The sample is vaporized and separated on the GC column.
- **Ionization and Fragmentation:** As the sample elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with electrons, leading to ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- **Detection:** The detector records the abundance of each ion.
- **Data Analysis:**
 - The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
 - Identify the molecular ion peak to determine the molecular weight.
 - Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.



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Caption: Generalized workflows for NMR, IR, and Mass Spectrometry analysis.

This guide serves as a foundational resource for professionals working with **1-Cyclohexyl-1-propyne**. For definitive structural confirmation and purity assessment, it is recommended to acquire high-resolution spectroscopic data under well-defined experimental conditions.

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References

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